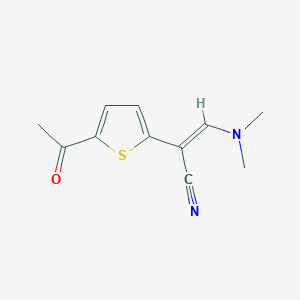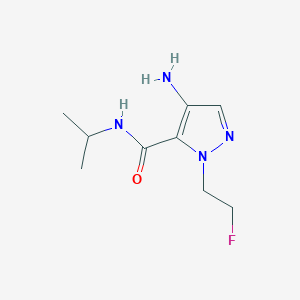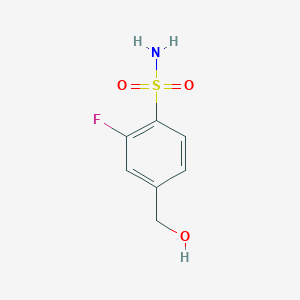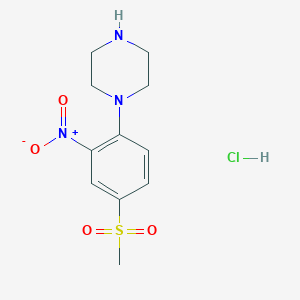![molecular formula C8H7F3N2O2 B2671885 N-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide CAS No. 2361657-37-4](/img/structure/B2671885.png)
N-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TFP or trifluoromethylpropenamide. TFP is a highly reactive molecule that can be used for various purposes, including drug discovery, material science, and chemical biology.
Mécanisme D'action
TFP is a highly reactive molecule that can undergo various chemical reactions, including nucleophilic addition and Michael addition reactions. The exact mechanism of action of TFP in biological systems is not well understood. However, it is believed that TFP can interact with various biological molecules, including proteins and nucleic acids, to produce a range of effects.
Biochemical and Physiological Effects
TFP has been shown to have a range of biochemical and physiological effects in various studies. In one study, TFP was found to inhibit the growth of cancer cells by inducing apoptosis. TFP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, TFP has been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
TFP has several advantages for lab experiments, including its high reactivity and versatility. TFP can be used as a building block for the synthesis of various compounds, making it a valuable tool for drug discovery and material science. However, TFP is highly reactive and requires careful handling to avoid unwanted reactions. Additionally, TFP can be expensive to produce, limiting its use in some experiments.
Orientations Futures
There are several future directions for TFP research. One possible direction is the synthesis of new TFP derivatives with improved properties. Another direction is the development of new methods for the synthesis of TFP and its derivatives. Additionally, further studies are needed to understand the mechanism of action of TFP in biological systems and to identify potential therapeutic applications.
Méthodes De Synthèse
TFP is synthesized using a two-step process involving the reaction of 5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with propargylamine to produce TFP. The reaction is highly exothermic and requires careful handling.
Applications De Recherche Scientifique
TFP has been extensively used in scientific research due to its potential applications in various fields. In drug discovery, TFP has been used as a building block for the synthesis of various drugs, including antitumor agents and anti-inflammatory drugs. TFP has also been used in material science to produce new materials with unique properties.
Propriétés
IUPAC Name |
N-[[5-(trifluoromethyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-2-6(14)12-3-5-7(8(9,10)11)15-4-13-5/h2,4H,1,3H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAALWKJYMKXTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C(OC=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(Trifluoromethyl)oxazol-4-yl)methyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide](/img/structure/B2671804.png)
![2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2671807.png)


![1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2671811.png)

![4-methyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2671815.png)



![3-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2671822.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate](/img/structure/B2671824.png)